Cas no 83982-70-1 (Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-bromophenyl)-)
![Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-bromophenyl)- structure](https://www.kuujia.com/scimg/cas/83982-70-1x500.png)
83982-70-1 structure
Product name:Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-bromophenyl)-
Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-bromophenyl)- Chemical and Physical Properties
Names and Identifiers
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- Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-bromophenyl)-
- 2-(2-bromophenyl)-5-(4-phenylphenyl)-1,3-oxazole
- DTXSID20834203
- 5-([1,1'-Biphenyl]-4-yl)-2-(2-bromophenyl)-1,3-oxazole
- 83982-70-1
-
- Inchi: InChI=1S/C21H14BrNO/c22-19-9-5-4-8-18(19)21-23-14-20(24-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H
- InChI Key: JYKLIDNGCMQDHE-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=CC=C4Br
Computed Properties
- Exact Mass: 375.02588g/mol
- Monoisotopic Mass: 375.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topological Polar Surface Area: 26Ų
Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-bromophenyl)- Related Literature
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Yuan-Yuan Feng,Gui-Rong Zhang,Jun-Hong Ma,Gang Liu,Bo-Qing Xu Phys. Chem. Chem. Phys., 2011,13, 3863-3872
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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